molecular formula C12H25ClN2 B13730481 3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride CAS No. 3134-48-3

3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride

Cat. No.: B13730481
CAS No.: 3134-48-3
M. Wt: 232.79 g/mol
InChI Key: OOURZYIQIXENLQ-UHFFFAOYSA-N
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Description

3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride is a chemical compound with the molecular formula C12H25ClN2 and a molecular weight of 232.793 g/mol. It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride typically involves the reaction of 3-azaspiro[5.5]undecane with dimethylamine in the presence of hydrochloric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-quality product suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different functional groups.

    1,3-Dioxane derivatives: Compounds with oxygen-containing heterocycles.

    1,3-Dithiane derivatives: Compounds with sulfur-containing heterocycles.

Uniqueness

3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride is unique due to its specific spiro structure and the presence of both nitrogen and chlorine atoms. This combination of features imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

3134-48-3

Molecular Formula

C12H25ClN2

Molecular Weight

232.79 g/mol

IUPAC Name

N,N-dimethyl-3-azaspiro[5.5]undecan-3-amine;hydrochloride

InChI

InChI=1S/C12H24N2.ClH/c1-13(2)14-10-8-12(9-11-14)6-4-3-5-7-12;/h3-11H2,1-2H3;1H

InChI Key

OOURZYIQIXENLQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1CCC2(CCCCC2)CC1.Cl

Origin of Product

United States

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